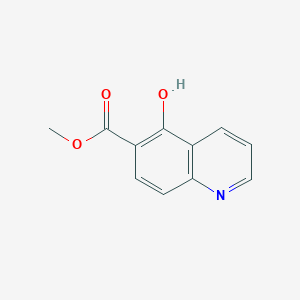

Methyl 5-hydroxyquinoline-6-carboxylate

Vue d'ensemble

Description

Methyl 5-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It falls under the category of esters . The molecular weight of this compound is approximately 203.196 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as Methyl 5-hydroxyquinoline-6-carboxylate, has been a topic of interest in recent years . Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . The use of α,β-unsaturated aldehydes has been highlighted in the synthesis of quinoline and its hydrogenated derivatives .Molecular Structure Analysis

The molecular structure of Methyl 5-hydroxyquinoline-6-carboxylate is characterized by the presence of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives, including Methyl 5-hydroxyquinoline-6-carboxylate, are known to undergo various chemical reactions . These reactions include nucleophilic and electrophilic substitution reactions . The use of α,β-unsaturated aldehydes in the synthesis of quinoline and its derivatives has been reported .Applications De Recherche Scientifique

Synthesis, Spectroscopic Characterization, and Thermal Studies

- A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), was synthesized, and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were prepared. These compounds, including Methyl 5-hydroxyquinoline-6-carboxylate, were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. They exhibited in vitro antimicrobial activity against several bacteria strains and fungi (K. Patel & H. S. Patel, 2017).

Electrochemistry and Spectroelectrochemistry

- Hydroxyquinoline carboxylic acids, including 2-methyl-5-hydroxyquinoline-6-carboxylic acid, underwent a detailed study of their oxidation mechanism in an aprotic environment. Techniques like cyclic voltammetry, controlled potential electrolysis, in situ UV-vis, IR spectroelectrochemistry, and HPLC-MS/MS were used. The study revealed unexpected protonation of the nitrogen atom in the heterocycle of hydroxyquinolines during the oxidation process, providing insights into the electron transfer efficiency of hydroxyquinolines in biosystems (R. Sokolová et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

- Brominated hydroxyquinoline was developed as a photolabile protecting group for carboxylic acids, showing greater efficiency and sensitivity to multiphoton-induced photolysis than previous compounds. It was found useful as a caging group for biological messengers due to its increased solubility and low fluorescence (O. Fedoryak & T. M. Dore, 2002).

Antidyslipidemic and Antioxidative Activities

- 8-Hydroxyquinoline derivatives exhibited significant in vitro antioxidant activities and in vivo antidyslipidemic activities. These derivatives represent a new class of promising leads in the therapeutic field (K. Sashidhara et al., 2009).

Antimicrobial Agents

- Novel derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate were synthesized and showed significant to moderate antimicrobial activity against various bacteria and fungi (Shawkat A. Abdel-Mohsen, 2014).

Propriétés

IUPAC Name |

methyl 5-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXNUCGQSHTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxyquinoline-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)